Cas no 66940-67-8 (5-cyclopent-2-en-1-yl-5-(1-methylethenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)

5-cyclopent-2-en-1-yl-5-(1-methylethenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione structure
66940-67-8 structure
Product name:5-cyclopent-2-en-1-yl-5-(1-methylethenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
CAS No:66940-67-8
MF:C12H14N2O2S
MW:250.31676
CID:1719059
PubChem ID:3033349

5-cyclopent-2-en-1-yl-5-(1-methylethenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Chemical and Physical Properties

Names and Identifiers

    • 5-cyclopent-2-en-1-yl-5-(1-methylethenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
    • 5-(2-Cyclopentenyl)-2,3-dihydro-5-(1-methylvinyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione
    • 5-cyclopent-2-en-1-yl-5-prop-1-en-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
    • 5-(2-Cyclopentenyl)-5-(1-methylvinyl)-2-thiobarbituric acid
    • BARBITURIC ACID, 5-(2-CYCLOPENTENYL)-5-(1-METHYLVINYL)-2-THIO-
    • DTXSID50985631
    • 5-(Cyclopent-2-en-1-yl)-4,6-dihydroxy-5-(prop-1-en-2-yl)pyrimidine-2(5H)-thione
    • 66940-67-8
    • Inchi: InChI=1S/C12H14N2O2S/c1-7(2)12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16/h3,5,8H,1,4,6H2,2H3,(H2,13,14,15,16,17)
    • InChI Key: NYZIEICDGYQBIZ-UHFFFAOYSA-N
    • SMILES: CC(=C)C1(C(=O)NC(=S)NC1=O)C2CCC=C2

Computed Properties

  • Exact Mass: 250.07772
  • Monoisotopic Mass: 250.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 90.3Ų

Experimental Properties

  • PSA: 58.2

5-cyclopent-2-en-1-yl-5-(1-methylethenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Related Literature

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